Cas no 3210-38-6 (7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine)

7-Chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine is a heterocyclic compound featuring a fused tetrazole-pyrimidine core structure. This scaffold is of significant interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of both chloro and amine functional groups enhances its reactivity, enabling selective modifications for further derivatization. Its rigid bicyclic framework contributes to stability while offering opportunities for structure-activity relationship studies. The compound’s unique architecture makes it valuable for exploring novel pharmacophores or ligands in drug discovery, particularly in targeting enzymes or receptors where fused nitrogen-containing heterocycles are privileged motifs. Handling requires standard precautions for halogenated amines.
7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine structure
3210-38-6 structure
Product Name:7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine
CAS No:3210-38-6
MF:C4H3ClN6
MW:170.559817552567
CID:322888
PubChem ID:348230
Update Time:2025-10-28

7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine Chemical and Physical Properties

Names and Identifiers

    • Tetrazolo[1,5-c]pyrimidin-8-amine,7-chloro-
    • 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
    • 7-chlorotetrazolo[5,1-f]pyrimidin-8-amine
    • NSC-407413
    • AKOS015917049
    • 7-chloro-[1,2,3,4]tetrazolo[1,5-c]pyrimidin-8-amine
    • EN300-171971
    • 3210-38-6
    • DTXSID40324656
    • NSC407413
    • 7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine
    • Inchi: 1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2
    • InChI Key: VMJPONWLUZPASL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C2=NN=NN2C=N1)N

Computed Properties

  • Exact Mass: 170.01099
  • Monoisotopic Mass: 170.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 82Ų

Experimental Properties

  • Density: 2.25
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 2.031
  • PSA: 81.99

7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B427615-10mg
7-chloro-[1,2,3,4]tetrazolo[1,5-c]pyrimidin-8-amine
3210-38-6
10mg
$ 50.00 2022-06-07
TRC
B427615-50mg
7-chloro-[1,2,3,4]tetrazolo[1,5-c]pyrimidin-8-amine
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$ 160.00 2022-06-07
TRC
B427615-100mg
7-chloro-[1,2,3,4]tetrazolo[1,5-c]pyrimidin-8-amine
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$ 230.00 2022-06-07
Enamine
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Enamine
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Enamine
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Enamine
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Enamine
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7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine Related Literature

Additional information on 7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-amine

Professional Introduction to 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine (CAS No. 3210-38-6)

7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine, identified by its Chemical Abstracts Service (CAS) number CAS No. 3210-38-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrazolo-pyrimidine class of molecules, which are known for their diverse biological activities and potential therapeutic applications.

The structural framework of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine consists of a fused ring system comprising a tetrazole ring connected to a pyrimidine ring. The presence of a chlorine substituent at the 7-position and an amine group at the 8-position introduces unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery and development. The combination of these structural features has been explored in various research studies aimed at identifying novel bioactive compounds.

In recent years, there has been growing interest in the pharmacological potential of tetrazolo-pyrimidine derivatives due to their ability to interact with multiple biological targets. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The amine group at the 8-position of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine serves as a key pharmacophore, facilitating interactions with biological macromolecules such as enzymes and receptors.

One of the most compelling aspects of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural flexibility to develop derivatives with enhanced biological activity and improved pharmacokinetic profiles. For instance, modifications at the chlorine substituent or the amine group have been shown to modulate the compound's binding affinity and selectivity for specific targets.

The antimicrobial properties of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine have been extensively studied in recent research. Investigations have revealed that this compound exhibits potent activity against a variety of bacterial and fungal strains. The mechanism of action appears to involve inhibition of essential bacterial enzymes or disruption of cellular processes critical for microbial survival. These findings make it a promising candidate for the development of novel antimicrobial agents to combat drug-resistant pathogens.

In addition to its antimicrobial properties, 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine has shown significant promise in anticancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The chlorine substituent and amine group play crucial roles in mediating these effects by interacting with specific proteins and enzymes within cancer cells.

The synthesis of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired heterocyclic framework.

The pharmacokinetic profile of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-amine is another critical aspect that has been thoroughly investigated. Studies have assessed its absorption、distribution、metabolism،and excretion (ADME) properties to evaluate its potential for clinical application. The compound has demonstrated favorable solubility characteristics and reasonable bioavailability,suggesting its suitability for oral administration。Further research is ongoing to optimize its pharmacokinetic properties through structural modifications。

The safety profile of 7-chloro-1,2,3,4-tetrazolo[1,5-c]pyrimidin-8-am ine is also an important consideration in its development as a pharmaceutical agent。Acute toxicity studies have shown that the compound exhibits moderate toxicity at high doses,with no significant adverse effects observed at lower concentrations。These findings suggest that further investigation into its safety profile is warranted before clinical trials can be initiated。

In conclusion,CAS No.3210-38-6 strong > represents a structurally interesting heterocyclic compound with significant pharmacological potential。 Its ability to interact with multiple biological targets makes it a valuable scaffold for drug discovery,while its unique structural features provide opportunities for further optimization。 As research continues to uncover new applications for this compound,it is likely that< strong > 7-ch lor o - 1,2,3,4- tet r az o [ 1 ,5 - c ] p y rim idi n - 8 - am ine strong > will play an increasingly important role in the development of novel therapeutic agents。 p >

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